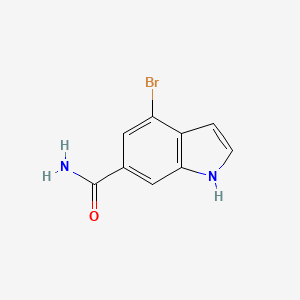

4-Bromo-1H-indole-6-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBUAZLOWILMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo 1h Indole 6 Carboxamide

Established Synthetic Routes to Indole (B1671886) Carboxamide Cores

The construction of the fundamental indole carboxamide framework can be achieved through various classical and contemporary synthetic methods.

Classical Indole Synthesis Approaches

Several named reactions have been cornerstones in the synthesis of the indole core for over a century. These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction remains a widely used method for preparing indoles. chemsynthesis.comresearchgate.netresearchgate.net It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a prepchem.comprepchem.com-sigmatropic rearrangement to form the indole structure. A variety of Brønsted and Lewis acids can be used as catalysts. researchgate.netresearchgate.net

Bartoli Indole Synthesis: This method provides a route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. The steric bulk of the ortho substituent is often crucial for the success of the reaction.

Hemetsberger Indole Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester leads to the formation of an indole-2-carboxylic ester. While yields can be good, the instability of the starting azide (B81097) has limited its widespread use.

Modern Catalytic and Green Chemistry Approaches in Indole Synthesis

In recent years, significant advancements have been made in developing more efficient, selective, and environmentally benign methods for indole synthesis. These often employ transition metal catalysis and adhere to the principles of green chemistry.

Modern approaches focus on the use of catalysts to improve reaction efficiency and sustainability. This includes the use of various catalytic systems that can operate under milder conditions and with greater functional group tolerance compared to classical methods. Green chemistry principles are increasingly being incorporated, utilizing less hazardous reagents and solvents, and aiming for higher atom economy. nih.govnih.gov Microwave-assisted synthesis, for example, has been shown to accelerate many organic reactions, including indole synthesis, leading to shorter reaction times and often improved yields. nih.gov

Regioselective Bromination Techniques at the Indole C4 Position

Introducing a bromine atom specifically at the C4 position of the indole ring is a key challenge due to the inherent reactivity of other positions, particularly C3.

Direct Bromination Protocols

Direct bromination of an existing indole-6-carboxamide or a suitable precursor is a potential route. However, controlling the regioselectivity can be difficult. The use of specific brominating agents and reaction conditions is crucial to favor C4-bromination. For instance, the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative regioselectively, highlighting the influence of substituents on the outcome of electrophilic substitution. While not C4-bromination, this demonstrates the principle of regiocontrol in indole bromination.

To achieve C4 selectivity, the use of a directing group on the indole nitrogen or at the C3 position is often necessary. These directing groups can sterically hinder other positions or electronically favor substitution at C4.

Bromine Introduction via Precursor Modification

An alternative strategy involves starting with a pre-functionalized benzene ring that already contains the bromine atom at the desired position relative to the eventual point of pyrrole ring fusion. For example, starting with a 3-bromo-5-aminobenzoic acid derivative would place the bromine and the precursor to the carboxamide group in the correct positions for a subsequent indole synthesis.

Another approach is the synthesis of a 4-bromoindole (B15604), which can then be functionalized at the C6 position. The synthesis of 4-bromoindole itself can be achieved through various methods, including the Batcho-Leimgruber indole synthesis.

Carboxamide Formation at the Indole C6 Position

The final step in the synthesis of 4-Bromo-1H-indole-6-carboxamide is the formation of the carboxamide group at the C6 position. This is typically achieved from a carboxylic acid precursor.

A common and effective method for this transformation is through the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are widely used to activate the carboxylic acid for reaction with an amine source, in this case, ammonia (B1221849) or an ammonia equivalent. This method is generally high-yielding and tolerant of a wide range of functional groups.

Amide Coupling Reactions

The most direct and widely employed method for synthesizing this compound is the coupling of 4-Bromo-1H-indole-6-carboxylic acid with an ammonia source. This reaction is typically facilitated by peptide coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

The general reaction involves activating the carboxylic acid with a coupling agent, which forms a highly reactive intermediate. This intermediate is then treated with ammonia (or an ammonium (B1175870) salt like ammonium chloride) in the presence of a non-nucleophilic base to yield the desired primary amide.

Commonly used coupling systems for synthesizing indole-carboxamides include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The addition of HOBt helps to suppress side reactions and improve yields. The choice of solvent is typically a non-protic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Representative Amide Coupling Conditions for Indole-Carboxamide Synthesis This table is illustrative, based on syntheses of analogous indole-2-carboxamides.

| Indole Precursor | Coupling Agents | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxylic acids | EDC·HCl, HOBt | DIPEA | DMF | High | nih.gov |

| 6-Bromoindole-2-carboxylic acid | DCC, DMAP | Not specified | Not specified | Poor (31%) | nih.gov |

| Indole intermediates | Various coupling agents | Et3N or DIPEA | Not specified | 63-90% | nih.govacs.org |

Alternative Carboxamide Synthesis Methods

While direct amide coupling is prevalent, alternative methods can also be considered for the synthesis of this compound.

One common alternative involves a two-step process via an acyl chloride . The precursor, 4-Bromo-1H-indole-6-carboxylic acid, can be converted to the more reactive 4-bromo-1H-indole-6-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aqueous or gaseous ammonia to furnish the final carboxamide. This method is often robust but can be sensitive to moisture and may not be suitable for substrates with other sensitive functional groups.

Another potential route is the hydrolysis of a nitrile . This would involve the synthesis of 4-bromo-1H-indole-6-carbonitrile as the key intermediate. The nitrile group can then be partially hydrolyzed to the primary amide under controlled acidic or basic conditions. This approach is contingent on the successful synthesis of the nitrile precursor, which could potentially be formed from a corresponding aryl halide via cyanation reactions.

More advanced, though less common for this specific transformation, are methods like silver-catalyzed decarboxylative cross-coupling reactions between carboxylic acids and isocyanides, which can also yield amides. acs.orgnih.gov

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound primarily focuses on the efficiency of the amide bond formation and the synthesis of the indole core itself.

For the amide coupling step, research on analogous indole-2-carboxamides has shown that the combination of EDC·HCl and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) often provides superior yields compared to older methods using DCC/DMAP. nih.gov The reaction conditions, including temperature, reaction time, and stoichiometry of reagents, must be carefully controlled to maximize the conversion and minimize the formation of byproducts. For instance, maintaining a low temperature during the activation step can prevent the decomposition of the active intermediate.

The synthesis of the 4-bromo-1H-indole-6-carboxylic acid precursor is also critical. Synthetic routes like the Japp-Klingemann condensation followed by a Fischer indole synthesis have been optimized for related 4,6-disubstituted indoles, achieving high yields (75%) and allowing for upscaling. elsevierpure.com Careful control of the bromination step is also essential to ensure regioselectivity at the C-4 position and to prevent over-bromination, which would complicate purification and lower the yield of the desired intermediate. Monitoring the reaction by techniques like thin-layer chromatography (TLC) is crucial.

Scalability Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities or more introduces several challenges that must be addressed for a viable laboratory-scale process.

Reagent Cost and Availability : The cost and availability of starting materials, particularly the substituted indole core or the precursors required for its synthesis, can be a significant factor. While many coupling agents are common, specialized starting materials may be expensive. nih.gov

Reaction Conditions : Methods that are convenient on a small scale may not be practical for larger quantities. For example, reactions requiring cryogenic temperatures or high-pressure equipment can be difficult to scale. The use of inexpensive and readily available reagents is preferred. nih.gov

Purification : Chromatographic purification, while effective for small amounts, can be time-consuming and solvent-intensive on a larger scale. Developing conditions that allow for purification by recrystallization is highly desirable as it is generally more efficient and economical for multigram quantities.

Safety : The safety of the reagents and reactions is paramount. For example, using large quantities of brominating agents or pyrophoric reagents like sodium hydride (used in some indole modification steps) requires stringent safety protocols. nih.gov

By carefully selecting a synthetic route that utilizes high-yielding reactions and allows for non-chromatographic purification, the laboratory-scale synthesis of this compound can be made more efficient and practical.

Spectroscopic and Advanced Structural Characterization of 4 Bromo 1h Indole 6 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, no peer-reviewed articles or database entries containing NMR data for 4-Bromo-1H-indole-6-carboxamide could be located.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

There is no published ¹H (proton) or ¹³C (carbon-13) NMR data for this compound. Such data would typically provide critical information, including the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), which are essential for assigning the positions of hydrogen and carbon atoms within the molecule's framework.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Similarly, there are no available 2D NMR spectra for this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between atoms, but this information has not been reported for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. A search for the mass spectrum of this compound yielded no results. Therefore, its exact mass, molecular ion peak, and characteristic fragmentation ions remain undocumented in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. No experimental IR spectrum for this compound is publicly available. The characteristic absorption bands for its amide (C=O and N-H stretching) and indole (B1671886) (N-H and C-H stretching) functional groups have not been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. There are no published reports on the single-crystal X-ray diffraction analysis of this compound. As a result, crucial data regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state are unknown.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like indole. However, the UV-Vis absorption spectrum, including the wavelength(s) of maximum absorbance (λmax) for this compound, has not been documented.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity. For the compound this compound, this process would involve the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br).

At present, specific experimental data from peer-reviewed scientific literature detailing the elemental analysis of this compound is not available in the provided search results. While research on related indole derivatives often includes such data as a standard characterization method, no studies with this specific information for the target compound have been identified.

For illustrative purposes, the theoretical elemental composition of this compound can be calculated based on its molecular formula, C₉H₇BrN₂O. These theoretical values serve as a benchmark against which experimentally obtained data would be compared to confirm the identity and purity of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 45.22 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.96 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.42 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.72 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.69 |

| Total | 239.08 | 100.00 |

In a typical research setting, the synthesized this compound would be subjected to combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The bromine content would be determined by other methods, such as titration or ion chromatography after decomposition of the sample. The experimentally determined percentages would then be compared to the theoretical values presented in Table 1. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong indication of the compound's purity and correct elemental composition.

Further research and publication of the synthesis and characterization of this compound are required to provide the specific experimental data for its elemental analysis.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1h Indole 6 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity and interaction of a molecule.

The initial step in computational analysis involves the optimization of the molecular geometry to determine its most stable conformation, corresponding to the minimum energy state. For 4-Bromo-1H-indole-6-carboxamide, this process would be conducted using DFT methods, likely with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) This table is illustrative and based on expected values from similar compounds.

| Parameter | Predicted Value |

|---|---|

| C-C (indole ring) bond length | ~1.38 - 1.43 Å |

| C-N (indole ring) bond length | ~1.37 - 1.39 Å |

| C-Br bond length | ~1.90 Å |

| C-C (carboxamide) bond length | ~1.50 Å |

| C=O (carboxamide) bond length | ~1.23 Å |

| C-N (carboxamide) bond length | ~1.34 Å |

| Dihedral angle (indole-carboxamide) | Near 0° or 180° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The vibrational modes of this compound would be characterized by the stretching and bending of its constituent bonds.

Key expected vibrational frequencies include the N-H stretch of the indole (B1671886) ring (typically around 3400-3500 cm⁻¹), the C=O stretch of the carboxamide group (around 1650-1680 cm⁻¹), and the N-H bending of the carboxamide (around 1620-1650 cm⁻¹). The C-Br stretching frequency is expected in the lower frequency region of the spectrum. These theoretical predictions are valuable for the interpretation of experimental spectroscopic data.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxamide group. The presence of the bromine atom, an electron-withdrawing group, is likely to lower the energy of both the HOMO and LUMO. In a study of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, the HOMO and LUMO energies were determined to be -0.2165 eV and -0.075 eV, respectively, resulting in a small energy gap of 0.1430 eV, indicating high reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative) This table is illustrative and based on expected values from similar compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | ~ -6.0 to -5.5 |

| E_LUMO | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carboxamide group and the nitrogen atom of the indole ring, indicating these as potential sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the indole N-H and the carboxamide N-H₂ would exhibit positive potential, making them susceptible to nucleophilic attack and acting as hydrogen bond donors.

Advanced computational methods can provide more quantitative predictions of reactivity. Fukui functions are used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely pinpoint specific atoms within the indole ring and the carboxamide group as the most reactive centers.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the electron localization and delocalization within a molecule. In a study on 4-nitro-1H-indole-carboxaldehyde, ELF and LOL studies were used to visualize electron delocalization. researchgate.net For the target compound, these analyses would help in understanding the electronic structure and aromaticity of the indole core as well as the electronic nature of the substituents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

While no specific molecular docking studies on this compound have been reported, research on similar indole-based compounds provides valuable insights. For instance, molecular docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives against the VEGFR-2 tyrosine kinase domain have shown that the bromo-indole moiety can form crucial interactions, including hydrogen bonds and pi-alkyl interactions, with the amino acid residues in the active site. d-nb.info

Table 3: Potential Molecular Docking Interactions of this compound (Hypothetical) This table is hypothetical and illustrates potential interactions.

| Functional Group | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Carboxamide (-CONH₂) | Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Indole N-H | Hydrogen Bonding | Asp, Glu, Gln, Asn |

| Indole Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Bromine Atom | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Electron-rich residues |

Ligand-Protein Interaction Prediction and Scoring

Predicting the interaction between a small molecule (ligand) like this compound and a biological target (protein) is a cornerstone of computer-aided drug design. This process, often referred to as molecular docking, computationally places the ligand into the binding site of a protein and evaluates the stability of the resulting complex.

The primary goal is to identify the most likely binding pose of the ligand and to estimate the strength of the binding, which is quantified by a scoring function. These scoring functions calculate a value, often representing the binding affinity (e.g., in kcal/mol), based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. A lower (more negative) score typically indicates a more favorable and stable interaction.

A typical workflow involves:

Preparation of the Protein Structure: Obtaining a 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand Structure: Generating a 3D conformation of this compound.

Molecular Docking: Using software to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring: Evaluating each pose using a scoring function to rank the potential binding modes.

The results of such a study for this compound would be presented in a data table, summarizing the predicted binding affinities against various potential protein targets.

Table 1: Hypothetical Ligand-Protein Interaction Scores for this compound

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Target A | - | - |

| Target B | - | - |

| Target C | - | - |

(Note: Data is not available in published literature and is shown for illustrative purposes only.)

Binding Mode Analysis

Following the prediction of binding scores, a detailed analysis of the most favorable binding poses is conducted. This analysis provides crucial insights into the specific molecular interactions that stabilize the ligand-protein complex. Understanding the binding mode is essential for explaining the ligand's activity and for guiding the rational design of more potent and selective derivatives.

Key aspects of a binding mode analysis for this compound would include:

Identification of Hydrogen Bonds: Determining if the carboxamide or indole N-H groups act as hydrogen bond donors or acceptors with amino acid residues.

Hydrophobic Interactions: Mapping contacts between the indole ring system and nonpolar residues in the binding pocket.

Halogen Bonding: Investigating potential interactions involving the bromine atom, which can act as an electrophilic region and interact with nucleophilic atoms like oxygen or nitrogen.

Pi-Stacking Interactions: Assessing interactions between the aromatic indole ring and aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan.

These interactions are typically visualized using molecular graphics software, and the findings would be summarized to describe how this compound orients itself within the active site.

Table 2: Hypothetical Binding Mode Analysis for this compound with a Target Protein

| Interaction Type | Ligand Atom/Group Involved | Protein Residue Involved | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxamide O | Residue A | - |

| Hydrogen Bond | Indole N-H | Residue B | - |

| Halogen Bond | Bromine | Residue C | - |

| Hydrophobic Interaction | Indole Ring | Residue D | - |

(Note: Data is not available in published literature and is shown for illustrative purposes only.)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com A QSAR model is a mathematical equation that can predict the activity of new, untested compounds based on their structural features, known as molecular descriptors. mdpi.com

To develop a QSAR model for a series of indole-carboxamide derivatives, including this compound, the following steps would be necessary:

Data Set Collection: Assembling a group of structurally related compounds with experimentally determined biological activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

A validated QSAR model could then be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its potency.

Table 3: Example of a QSAR Model Equation

| Model Equation | Statistical Parameters |

|---|---|

| pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | R² (Coefficient of Determination): - Q² (Cross-validated R²): - RMSE (Root Mean Square Error): - |

(Note: A specific QSAR model for this compound is not available in the literature.)

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, noncovalent interactions within a molecular system. It is particularly useful for understanding the forces that govern ligand-protein binding and molecular conformation. The analysis is based on the electron density and its derivatives, which can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

The output of an NCI analysis is typically a 3D plot where different types of interactions are represented by colored surfaces:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, favorable van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound complexed with a protein, an NCI plot would provide a detailed visual map of the noncovalent forces stabilizing the binding pose, complementing the information from a standard binding mode analysis.

Thermodynamic Characteristics Calculation

While molecular docking provides an estimate of binding affinity, a more detailed understanding can be gained by calculating the thermodynamic parameters of binding. These calculations aim to determine the changes in enthalpy (ΔH) and entropy (ΔS) that accompany the binding process, which together define the Gibbs free energy of binding (ΔG).

ΔG = ΔH - TΔS

Enthalpy (ΔH): Reflects the change in energy due to the formation and breaking of bonds and interactions. A negative ΔH indicates that the binding is enthalpically favorable.

Entropy (ΔS): Represents the change in the randomness or disorder of the system. Binding events are often entropically unfavorable due to the loss of conformational freedom of the ligand and protein.

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be used to estimate these thermodynamic values. This information reveals whether the binding of this compound to its target is driven by favorable enthalpic contributions (e.g., strong hydrogen bonds) or by entropic factors (e.g., the release of water molecules from the binding site).

(Note: Data is not available in published literature and is shown for illustrative purposes only.)

Structure Activity Relationship Sar Studies on 4 Bromo 1h Indole 6 Carboxamide Derivatives

Systematic Substituent Variations on the Indole (B1671886) Core

The indole scaffold is a privileged structure in drug discovery, and its substitution pattern plays a pivotal role in modulating the pharmacological profile of the resulting compounds. For the 4-bromo-1H-indole-6-carboxamide series, systematic variations of substituents on the indole core have been investigated to delineate their impact on biological activity.

The presence and position of halogen substituents on the indole ring are known to significantly affect the biological activity of indole derivatives. The bromine atom at the C4 position of the indole nucleus in this compound is a key feature. While direct SAR studies exclusively on this scaffold are limited, inferences can be drawn from related indole carboxamide series.

In studies on indole-2-carboxamides, halogenation at various positions has been shown to be crucial for activity. For instance, the introduction of a bromine atom at the C6-position of an indole-2-carboxamide led to a significant, approximately 10-fold and 4.5-fold, increase in antitubercular activity when compared to the unsubstituted and 5-halosubstituted indole analogs, respectively. nih.gov This highlights the sensitivity of the indole scaffold to the positioning of halogen substituents.

Furthermore, disubstitution with halogens has also proven to be a successful strategy. A study on N-(rimantadine)-indole-2-carboxamides revealed that a 4,6-dichloro substituted indole core resulted in a nearly three-fold increase in activity against Mycobacterium tuberculosis compared to its dimethyl-substituted counterpart. nih.gov This suggests that the presence of a halogen at the C4 position, in concert with other substituents, can be beneficial for potency. While these findings are on a different regioisomer of indole carboxamide, they underscore the general principle that the electronic and steric properties of halogens, as well as their specific location on the indole ring, are critical determinants of biological activity. The electron-withdrawing nature of the bromine at C4 in this compound likely influences the electron density of the indole ring system, which can in turn affect its interaction with biological targets.

The carboxamide moiety is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. Its presence and orientation are often critical for target engagement. In the context of indole derivatives, the carboxamide group has been identified as being essential for the inhibitory activity against various enzymes. nih.gov

Studies on substituted indole-6-carboxamides have demonstrated that modifications to the amide portion can have a profound impact on potency. For example, in a series of indole-6-carboxamides developed as peptidoleukotriene antagonists, variation of the amide substituent was a key strategy to improve oral activity. nih.gov It was observed that increasing the lipophilicity of the amide substituent could enhance oral efficacy. nih.gov This indicates that the nature of the R group in the -C(=O)NHR moiety at the C6 position is a critical determinant of both potency and pharmacokinetic properties. The carboxamide group's ability to form key hydrogen bonds with receptor residues is a recurring theme in the SAR of many biologically active molecules. nih.govnih.gov

The indole nitrogen (N1) is another key position for structural modification. The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor. Alkylation or arylation at this position can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Beyond the primary substituents at C4 and C6, the introduction of additional groups onto the indole ring system can further refine the pharmacological profile of the this compound scaffold. The SAR of related indole derivatives suggests that substitutions at other positions, such as C2, C3, C5, and C7, can significantly impact activity.

Conformational Analysis and its Relationship to Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound derivatives is essential for understanding how the spatial arrangement of the indole core, the C4-bromo substituent, and the C6-carboxamide group influences molecular interactions.

In a broader context, a study on 6-bromo-1H-indole-3-carboxylic acid, a related natural product, mentioned a dihedral angle of 173°, indicating a near-planar arrangement of the substituent relative to the indole ring. biosynth.com While this is for a C3-carboxylic acid, it highlights the importance of such geometric parameters in defining the molecule's shape. Understanding the preferred conformations of this compound derivatives through computational modeling or experimental techniques like X-ray crystallography or NMR spectroscopy would provide invaluable insights for rational drug design.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound derivatives can guide the design of new ligands with improved potency and selectivity.

A pharmacophore model for this class of compounds would likely include several key features:

Aromatic Ring: The indole nucleus itself serves as a crucial hydrophobic and aromatic feature.

Hydrogen Bond Acceptor: The carbonyl oxygen of the C6-carboxamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H of the C6-carboxamide and the N-H of the indole ring (if unsubstituted) can act as hydrogen bond donors.

Halogen Atom: The bromine atom at the C4 position can participate in halogen bonding or act as a hydrophobic feature.

A study on indole-6-carboxylate esters utilized a structure-based pharmacophore model to identify key features for receptor tyrosine kinase inhibition. nih.gov This model included hydrogen bond acceptors, donors, and hydrophobic regions. By analogy, a similar approach could be applied to the this compound series. The development of a robust pharmacophore model would enable virtual screening of compound libraries to identify novel scaffolds that match the required pharmacophoric features, as well as guide the optimization of existing leads by suggesting modifications that enhance the fit to the model.

Investigation of Biological Targets and Molecular Mechanisms of Action in Research Contexts

Identification and Characterization of Enzyme Targets in Research Models

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied as inhibitors of various enzymes. Research into compounds structurally related to 4-Bromo-1H-indole-6-carboxamide has identified several key enzyme targets.

Enzymatic assays are crucial for determining the inhibitory potential of a compound against a specific target. While direct inhibitory data for this compound is not extensively documented in the reviewed literature for all listed targets, studies on closely related indole derivatives provide significant insights.

Tyrosine Kinases: Derivatives of indole-6-carboxylate esters have been synthesized and evaluated as inhibitors of receptor tyrosine kinases, which are critical mediators of cell signaling and growth. nih.gov Specifically, certain derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in oncology research. nih.gov For instance, a derivative with an unsubstituted phenyl moiety demonstrated significant EGFR enzyme inhibition, while another derivative featuring a chloro group at the 4-position of the aromatic ring showed high inhibitory activity against VEGFR-2. nih.gov These findings highlight the potential of the indole-6-carboxamide scaffold to target tyrosine kinases.

Table 1: Inhibitory Activity of Indole Derivatives Against Tyrosine Kinases

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 4a (indole derivative) | EGFR | Data specific to IC₅₀ not provided, but noted as highest activity |

| Compound 6c (indole derivative) | VEGFR-2 | Data specific to IC₅₀ not provided, but noted as highest activity |

Data derived from research on indole-6-carboxylate ester derivatives. nih.gov

HIV-1 Integrase: HIV-1 integrase is a vital enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov It catalyzes the insertion of viral DNA into the host genome. nih.gov Research into indole-2-carboxylic acid derivatives has identified them as effective inhibitors of the strand transfer step of HIV-1 integrase. nih.gov Several molecules from this class exhibited clear inhibition with IC₅₀ values in the micromolar range, demonstrating that the indole core can serve as a scaffold for developing novel integrase inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that plays a significant role in inflammation. nih.govnih.gov Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies. nih.gov The indole moiety is a core component of several known anti-inflammatory drugs. nih.gov Studies on 1,3-dihydro-2H-indolin-2-one derivatives, which share the indole core, have identified compounds with potent COX-2 inhibitory activities, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov This suggests that the broader class of indole-containing compounds has the potential for COX-2 inhibition.

Understanding the three-dimensional interactions between a ligand and its enzyme target is fundamental for rational drug design.

Molecular Docking: For the indole derivatives targeting tyrosine kinases, molecular docking studies have been instrumental in elucidating binding patterns. These computational models revealed that the compounds could fit well within the active sites of EGFR and VEGFR-2. nih.gov This in silico approach helps to rationalize the observed inhibitory activity and guides the synthesis of more potent analogs. nih.gov

In the context of HIV-1 integrase, binding conformation analysis of an active indole-2-carboxylic acid derivative showed that the indole core and the C2 carboxyl group were crucial for chelating the two magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov This interaction is a hallmark of many potent integrase strand transfer inhibitors.

Receptor Binding and Functional Modulation Research

Beyond enzymes, indole carboxamides have been investigated for their ability to bind to and modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Histamine (B1213489) H4 Receptor (H4R): The Histamine H4 receptor, a member of the monoamine receptor family of GPCRs, is a potential therapeutic target for chronic inflammatory diseases like asthma and atopic dermatitis. nih.govebi.ac.uk A series of indolecarboxamide derivatives have been synthesized and evaluated as H4R ligands. nih.gov These studies utilize receptor binding assays, typically employing radiolabeled ligands, to determine the affinity (often expressed as Kᵢ or IC₅₀) of the test compounds for the receptor. nih.gov The research confirmed that the indolecarboxamide scaffold is a viable starting point for developing potent H4R antagonists. nih.gov

Table 2: Profile of the Histamine H4 Receptor as a Drug Target

| Target Name | Target Type | Protein Classification | Common Assay Types |

|---|---|---|---|

| Histamine H4 Receptor | SINGLE PROTEIN | Family A G protein-coupled receptor | Binding (B), Functional (F) |

Data sourced from the ChEMBL database. ebi.ac.uk

Detailed analysis of the interactions between indolecarboxamide ligands and the H4 receptor provides valuable information for optimizing affinity and selectivity. nih.gov Structural studies of the H4 receptor have identified key amino acid residues within the orthosteric binding pocket. nih.gov A significant determinant for ligand binding and subtype selectivity among histamine receptors is the residue at position 5.46, which is a glutamic acid (Glu182) in H4R. nih.gov The interaction between the ligand and this and other residues within the binding pocket dictates the compound's functional activity as either an agonist or antagonist. Structure-activity relationship (SAR) studies on indolecarboxamides have provided a predictive model that defines the structural requirements for high-affinity binding to the H4R protein. nih.gov

Cellular Pathway Perturbation Studies in Research Models

The interaction of a compound with its molecular target(s) ultimately leads to changes in cellular behavior. Research on indole derivatives has demonstrated their ability to perturb key cellular pathways. In studies involving indole derivatives designed as tyrosine kinase inhibitors, the lead compounds were found to induce cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov Furthermore, these compounds were shown to trigger cell death through the extrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis and eliminating cancerous cells. nih.gov These findings indicate that by inhibiting key signaling enzymes, such indole-based compounds can profoundly impact fundamental cellular processes like proliferation and survival.

Investigation of Apoptotic Pathway Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Research into this compound and its derivatives has explored their ability to modulate apoptotic pathways in cancer cells.

Studies have shown that certain indole derivatives can trigger the intrinsic apoptotic pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. nih.gov The activation of this pathway leads to a cascade of events involving caspase enzymes, ultimately resulting in cell death. nih.gov For instance, some spirooxindole compounds, which share a core indole structure, have been found to induce apoptosis in breast cancer cells. nih.gov

Furthermore, research on brominated indole derivatives isolated from marine organisms has demonstrated their pro-apoptotic activity. nih.gov For example, a fraction containing 6-bromoisatin (B21408) was found to significantly increase caspase 3/7 activity in colorectal cancer cell lines, leading to a high percentage of apoptotic cells. nih.gov This suggests that the bromine substitution on the indole ring may play a crucial role in the compound's ability to induce apoptosis.

Hybrid molecules that combine the indole scaffold with other pharmacophores have also been investigated for their apoptotic-inducing capabilities. One study on α-bromoacryloylamido indolyl pyridinyl propenones revealed that these compounds could induce apoptosis and activate caspase-3 in leukemia cell lines in a concentration-dependent manner. nih.gov

The table below summarizes the findings related to the investigation of apoptotic pathway modulation by indole derivatives.

| Compound/Derivative | Cell Line(s) | Key Findings |

| Spirooxindole derivatives | Breast cancer cells | Induce apoptosis. nih.gov |

| 6-Bromoisatin | HT29 and Caco-2 (colorectal cancer) | Increased caspase 3/7 activity, inducing 77.6% apoptosis in HT29 cells. nih.gov |

| α-Bromoacryloylamido indolyl pyridinyl propenones | U-937, MOLT-3, K-562, and NALM-6 (leukemia) | Induced apoptosis and activated caspase-3. nih.gov |

| Indole-6-carboxylic acid derivatives | HCT-116, HeLa, and HT-29 (cancer cell lines) | Induced the extrinsic apoptosis pathway. nih.gov |

Research into Cell Cycle Regulation Mechanisms

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Consequently, targeting cell cycle regulatory proteins is a promising strategy for cancer therapy.

Research has shown that derivatives of this compound can interfere with the cell cycle in cancer cells. For example, certain indole-6-carboxylate ester derivatives have been found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint before cells enter mitosis. By arresting cells in this phase, these compounds prevent them from dividing and proliferating.

Similarly, studies on brominated indole derivatives from marine sources have also demonstrated their ability to induce cell cycle arrest. A fraction containing 6-bromoisatin was shown to arrest 25.7% of HT29 colorectal cancer cells in the G2/M phase. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. nih.gov The inhibition of CDKs, particularly CDK4, which controls the progression from the G1 to S phase, is a major focus of cancer research. nih.gov While direct studies on this compound as a CDK inhibitor are limited, the broader class of indole-based compounds has been explored for this activity. For instance, certain oxindole–indole conjugates have been investigated as potential CDK inhibitors. nih.gov

The following table summarizes research findings on the cell cycle regulation mechanisms of indole derivatives.

| Compound/Derivative | Cell Line(s) | Key Findings |

| Indole-6-carboxylate ester derivatives | HepG2, HCT-116, and A549 (cancer cell lines) | Arrested cancer cells in the G2/M phase. nih.gov |

| 6-Bromoisatin | HT29 (colorectal cancer) | Arrested 25.7% of cells in the G2/M phase. nih.gov |

| Oxindole–indole conjugates | MCF-7 (breast cancer) | Resulted in a significant decline in the cell population at the G0/G1 phase. nih.gov |

Exploration of Gene Expression Regulation

The ability of a compound to modulate the expression of specific genes is a critical aspect of its molecular mechanism. Research into bis-indole derivatives has shown that they can act as selective modulators of nuclear receptor 4A2 (NR4A2). nih.gov

In pancreatic cancer cells, certain bis-indole analogs have been found to induce the expression of NR4A2-dependent genes. nih.gov This suggests that these compounds can influence gene expression pathways controlled by this nuclear receptor. The structure of the bis-indole derivative plays a significant role in its ability to activate gene expression. nih.gov

While direct studies on the gene expression regulation by this compound are not extensively documented, the research on related indole compounds provides a basis for understanding its potential mechanisms. The ability to modulate gene expression adds another layer to the potential therapeutic applications of this class of compounds.

Mechanistic Research on Broader Biological Activities

Studies on Antiproliferative Mechanisms in Cancer Research Models

The antiproliferative activity of this compound derivatives has been a significant area of investigation. These compounds have shown the ability to inhibit the growth of various cancer cell lines.

One of the key mechanisms underlying their antiproliferative effects is the inhibition of receptor tyrosine kinases (RTKs). nih.gov Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are two RTKs that are often overexpressed in cancer and play a crucial role in tumor growth and angiogenesis. nih.gov

Studies have demonstrated that indole-6-carboxylic acid derivatives can act as inhibitors of EGFR and VEGFR-2. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the active sites of these kinases, thereby inhibiting their activity. nih.gov This inhibition of RTKs disrupts downstream signaling pathways that are essential for cancer cell proliferation and survival.

The antiproliferative activity of these compounds has been confirmed in various cancer cell lines, including those of the liver (HepG2), colon (HCT-116), and lung (A549). nih.gov The structure-activity relationship studies have indicated that the presence of specific substituents on the indole ring and the nature of the linker and attached aryl or heteroaryl fragments are important for their antitumor activity. nih.gov

The table below provides a summary of the antiproliferative mechanisms of indole derivatives.

| Compound/Derivative | Target(s) | Cell Line(s) | Key Findings |

| Indole-6-carboxylate ester derivatives | EGFR and VEGFR-2 | HepG2, HCT-116, and A549 | Potent anti-proliferative activity through inhibition of tyrosine kinase activity. nih.gov |

| Indole-6-carboxylic acid derivatives | EGFR and VEGFR-2 | HCT-116, HeLa, and HT-29 | Cytotoxic agents that act by inhibiting EGFR and VEGFR-2 tyrosine kinases. nih.gov |

Research into Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

The indole scaffold is a privileged structure in medicinal chemistry and is found in many natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties. nih.govnih.gov

Research has explored the potential of indole derivatives as antibacterial, antifungal, and antiviral agents. nih.gov The antimicrobial activity is often attributed to the ability of these compounds to interfere with essential microbial processes.

In the context of antibacterial research, indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE) have been developed. nih.gov This enzyme is a key producer of hydrogen sulfide (B99878) in pathogenic bacteria, and its inhibition can enhance the sensitivity of bacteria to antibiotics. nih.gov

Structure-activity relationship studies of various indole derivatives have shown that substitutions on the indole ring, such as halogens, can significantly influence their antimicrobial potency. nih.gov For instance, some indole derivatives containing a halogen substitution have exhibited excellent inhibition of bacterial growth. nih.gov

Furthermore, certain indole-triazole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. nih.gov The antifungal activity of indole derivatives has also been investigated, with some compounds showing enhanced activity against various fungal strains. nih.gov

While specific studies on the antimicrobial mechanisms of this compound are limited, the extensive research on related indole compounds suggests that it may possess similar properties. The bromine substitution at the 4-position could potentially contribute to its antimicrobial activity.

Investigation of Anti-inflammatory Pathways

Inflammation is a complex biological response that is implicated in a wide range of diseases. The indole nucleus is present in several compounds with known anti-inflammatory properties. nih.gov

Research has focused on the development of novel indole-based compounds as anti-inflammatory agents. One of the key targets in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2. researchgate.net The inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs.

Studies on thiosemicarbazone derivatives containing an indole moiety have shown that these compounds can act as potent COX inhibitors with selectivity for COX-2. researchgate.net These compounds have been shown to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net

Furthermore, some indole derivatives have been found to exert their anti-inflammatory effects by modulating the Nrf2-ARE pathway, which plays a crucial role in regulating inflammatory markers. nih.gov

While direct investigations into the anti-inflammatory pathways of this compound are not widely available, the established anti-inflammatory potential of the broader indole class of compounds provides a strong rationale for exploring its activity in this area. The structural features of this compound suggest that it could potentially interact with key inflammatory targets.

Research on Anti-angiogenic Processes

Information regarding the biological targets and molecular mechanisms of action of this compound in anti-angiogenic research is not available in the public domain. Studies detailing its effects on processes such as the inhibition of vascular endothelial growth factor (VEGF) signaling, interference with endothelial cell proliferation and migration, or its impact on blood vessel formation in experimental models have not been identified for this specific compound. Consequently, no detailed research findings or data tables can be provided.

Derivatization and Functionalization Strategies for 4 Bromo 1h Indole 6 Carboxamide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-bromo-1H-indole-6-carboxamide, the bromine atom at the C4 position serves as a key handle for such transformations. The Suzuki-Miyaura coupling, in particular, is a widely utilized method for introducing new aryl or heteroaryl substituents at this position.

The general reaction scheme involves the coupling of the bromo-indole substrate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed, often in combination with bases such as potassium carbonate or cesium carbonate, and a solvent mixture like dioxane/water.

While specific studies on this compound are not extensively detailed in publicly accessible literature, the reactivity of the 4-bromoindole (B15604) core is well-established. These reactions pave the way for the synthesis of a diverse library of C4-substituted indole-6-carboxamides, allowing for the systematic exploration of structure-activity relationships (SAR).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Indole Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | --- | K₂CO₃ | Dioxane/H₂O | 90-100 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

Note: This table represents typical conditions for Suzuki-Miyaura reactions on related bromo-indole compounds and serves as a predictive model for the derivatization of this compound.

Functional Group Interconversions on the Carboxamide Moiety

The carboxamide group at the C6 position is another key site for functionalization. This moiety can undergo a variety of chemical transformations to yield a range of derivatives with altered physicochemical properties.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then serve as a precursor for the synthesis of esters or other amide analogs through standard coupling reactions (e.g., using EDC/HOBt).

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a flexible aminomethyl linker, which can be further derivatized.

Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), can convert the carboxamide into a nitrile group. The nitrile itself is a versatile functional group that can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid.

These interconversions significantly expand the synthetic possibilities, allowing for the introduction of new functional groups and the modulation of properties such as solubility, hydrogen bonding capacity, and metabolic stability.

Introduction of Heterocyclic Rings and Diverse Side Chains

Building upon the primary functionalization strategies, a vast array of heterocyclic rings and diverse side chains can be appended to the this compound core.

The C4-aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling can themselves bear additional functional groups for further elaboration. For example, a C4-(4-aminophenyl) derivative could be acylated or used in reductive amination to introduce a variety of side chains.

Similarly, the functional groups derived from the carboxamide moiety offer numerous handles for diversification. The C6-carboxylic acid can be coupled with a wide range of amines, including those containing heterocyclic motifs like piperidine, morpholine, or pyrazole. The C6-aminomethyl group can be used to synthesize more complex amides or sulfonamides.

The strategic combination of these approaches allows for the creation of complex molecules with tailored properties. For instance, a Suzuki-Miyaura coupling at C4 followed by a functional group interconversion at C6 and subsequent side-chain introduction can lead to novel compounds with potential biological activity.

Chiral Synthesis and Stereochemical Considerations in Derivatives

When the derivatization of this compound introduces a stereocenter, the consideration of stereochemistry becomes paramount. The biological activity of chiral molecules can be highly dependent on their absolute configuration, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable effects.

Chiral derivatives can be obtained through several approaches:

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other. For example, if a side chain is introduced that contains a ketone, its asymmetric reduction could yield a chiral alcohol.

Use of Chiral Building Blocks: Coupling the indole (B1671886) core with enantiomerically pure starting materials is a straightforward way to introduce chirality into the final molecule. For instance, coupling a C6-carboxylic acid derivative with a chiral amine would result in a diastereomerically pure product.

The stereochemical integrity of the newly formed center must be carefully controlled and characterized, typically using techniques such as chiral high-performance liquid chromatography (HPLC) and polarimetry.

Future Research Directions and Potential Academic Applications of 4 Bromo 1h Indole 6 Carboxamide

Exploration of Novel Synthetic Methodologies and Green Chemistry Applications

The synthesis of indole (B1671886) derivatives has been a subject of intense research, with a growing emphasis on the development of environmentally benign and efficient methods. tandfonline.comresearchgate.netresearchgate.net Future research on 4-Bromo-1H-indole-6-carboxamide should prioritize the exploration of novel synthetic routes that align with the principles of green chemistry.

Conventional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches, such as microwave-assisted synthesis, the use of ionic liquids, and reactions in aqueous media, offer promising alternatives for the synthesis of this compound and its derivatives. tandfonline.comresearchgate.netresearchgate.net For instance, microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole compounds. tandfonline.comresearchgate.net The use of water as a solvent is another key aspect of green chemistry that could be applied to the synthesis of this compound, minimizing the reliance on volatile organic solvents.

Furthermore, the development of one-pot multicomponent reactions for the synthesis of functionalized indole-6-carboxamides would be a significant advancement. nih.gov Such reactions, which involve the combination of three or more reactants in a single step, offer high atom economy and procedural simplicity. The indole nucleus is known to be reactive at several positions, making it an ideal candidate for multicomponent reaction strategies. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. tandfonline.comresearchgate.net | Increased reaction rates, higher yields, and reduced energy consumption. |

| Use of Green Solvents | Employment of water, ionic liquids, or polyethylene glycol. | Reduced environmental impact and improved safety profile of the synthesis. |

| Catalyst-Free Reactions | Reactions promoted by visible light or conducted under solvent-free conditions. | Elimination of catalyst-related costs and toxicity, and simplified purification. |

| Multicomponent Reactions | Combination of multiple reactants in a single synthetic operation. nih.gov | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |

Advanced Computational and Machine Learning Approaches in Compound Design and Optimization

Computational tools are playing an increasingly vital role in modern drug discovery and development. nih.govfrontiersin.org For this compound, advanced computational and machine learning approaches can be leveraged to design and optimize new derivatives with enhanced biological activities and desirable pharmacokinetic properties.

Structure-based drug design, including molecular docking and molecular dynamics simulations, can provide insights into the potential binding modes of this compound derivatives with various biological targets. nih.govmdpi.com These techniques can help in identifying key interactions and guiding the rational design of more potent and selective compounds.

Machine learning algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models. frontiersin.org These models can predict the biological activity of novel indole-6-carboxamide derivatives based on their physicochemical properties, thereby accelerating the identification of promising lead compounds. Furthermore, machine learning can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. arxiv.org

| Computational Tool | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding orientation of derivatives within the active site of a target protein. mdpi.com | Identification of key intermolecular interactions and guidance for structural modifications. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Assessment of binding stability and conformational changes. |

| QSAR Modeling | Establishing a mathematical relationship between chemical structure and biological activity. frontiersin.org | Prediction of the activity of unsynthesized derivatives and prioritization of candidates for synthesis. |

| Machine Learning for ADMET Prediction | Using algorithms to forecast the pharmacokinetic and toxicological profiles of compounds. arxiv.org | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |

Broadening the Scope of Biological Target Identification Research

The indole nucleus is a privileged scaffold that can interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.comnih.gov A key area of future research for this compound will be to broaden the scope of biological target identification to uncover its full therapeutic potential.

Initial research could involve screening this compound and its derivatives against a panel of kinases, as many indole-based compounds have shown potent kinase inhibitory activity. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Similarly, given the known antimicrobial properties of some indole derivatives, screening against a range of bacterial and fungal pathogens could reveal potential applications in infectious disease. nih.govresearchgate.net

Furthermore, exploring the interaction of this compound with G-protein coupled receptors (GPCRs) and ion channels could open up new therapeutic avenues. For example, some indole-2-carboxamides have been investigated as agonists for the TRPV1 ion channel, which is involved in pain and inflammation. nih.govmdpi.com

| Potential Target Class | Rationale for Investigation | Example of Related Indole Activity |

| Protein Kinases | Many indole derivatives are known kinase inhibitors with anticancer potential. nih.gov | Dual EGFR/VEGFR-2 inhibition by certain indole derivatives. mdpi.com |

| Microbial Enzymes | The indole scaffold is present in many compounds with antibacterial and antifungal properties. nih.gov | Inhibition of mycobacterial growth by indole-2-carboxamides. nih.govrsc.org |

| GPCRs | Indole-containing molecules like serotonin are endogenous ligands for GPCRs. nih.gov | Development of 5-HT2c agonists based on an indole scaffold. nih.gov |

| Ion Channels | Indole derivatives have been shown to modulate the activity of various ion channels. | Agonism of the TRPV1 ion channel by indole-2-carboxamides. nih.govmdpi.com |

Development of Specialized Research Probes and Chemical Tools

Beyond its therapeutic potential, this compound can serve as a valuable scaffold for the development of specialized research probes and chemical tools. The bromine atom at the 4-position provides a convenient handle for further chemical modifications, such as the introduction of fluorescent tags, photoaffinity labels, or biotin moieties.

These modified probes can be used to study the localization, dynamics, and interactions of their biological targets within living cells. For example, a fluorescently labeled derivative of this compound could be used in high-content screening and cellular imaging studies to visualize the distribution of its target protein. Photoaffinity labeling, on the other hand, can be employed to covalently link the probe to its target, facilitating its identification and characterization.

| Type of Research Probe | Potential Application | Information Gained |

| Fluorescent Probe | Cellular imaging and high-content screening. | Subcellular localization and dynamics of the target protein. |

| Photoaffinity Label | Covalent modification of the target protein upon photoactivation. | Identification and validation of the direct binding partner. |

| Biotinylated Probe | Affinity-based purification of the target protein and its interacting partners. | Isolation of the target protein complex for further analysis. |

Integration with High-Throughput Screening in Early-Stage Research Pipelines

High-throughput screening (HTS) is a powerful technology for the rapid assessment of large compound libraries to identify initial "hits" with desired biological activity. nih.gov The this compound scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability, which allows for the creation of diverse derivative libraries.

In the context of early-stage drug discovery, a library of this compound derivatives could be screened against a variety of disease-relevant targets using biochemical or cell-based assays. nbinno.com The data generated from such screens can help to identify structure-activity relationships and guide the optimization of hit compounds into more potent and selective leads. The integration of HTS with computational modeling can further enhance the efficiency of this process by prioritizing compounds for screening and suggesting novel structural modifications. acs.org

| Screening Modality | Description | Role of this compound Library |

| Biochemical HTS | In vitro assays that measure the activity of a purified target protein. | Identification of direct inhibitors or activators of the target. |

| Cell-Based HTS | Assays that measure a cellular response, providing information on compound activity in a more physiological context. | Discovery of compounds that modulate a specific cellular pathway or phenotype. |

| Phenotypic HTS | Image-based or other assays that screen for compounds that induce a desired cellular phenotype without a predefined target. | Unbiased discovery of novel biological activities and potential new therapeutic targets. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1H-indole-6-carboxamide, and how can purity be optimized?

- Methodology : Start with bromination of indole precursors (e.g., 1H-indole-6-carboxamide) using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC/MS (e.g., [M+H]+ ion detection) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 70–75 | ≥95% |

| Purification | Ethyl acetate/hexane | 65 | ≥98% |

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation. Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Refine structures using SHELXL (isotropic/anisotropic displacement parameters, hydrogen bonding networks) . Complementary techniques:

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, indole H), 10.9 (s, 1H, NH).

- LC/MS : m/z 255 ([M+H]+) .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing influence the stability of this compound derivatives?

- Methodology : Analyze intermolecular interactions via SCXRD. For example, in analogous 6-bromoindole derivatives, O–H⋯O and N–H⋯O hydrogen bonds form dimers and layers, stabilizing the crystal lattice . Use Mercury software to visualize packing diagrams and quantify interaction distances (e.g., O–H⋯O: 2.85 Å). Correlate stability with thermal analysis (TGA/DSC) to assess decomposition thresholds .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models (e.g., DFT)?

- Methodology :

Refinement Checks : Re-exclude SHELXL refinement parameters (e.g., ADPs, restraints) to minimize overfitting .

DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT (B3LYP/6-311G**) calculations. Discrepancies >0.05 Å may indicate crystal packing effects.

Data Iteration : Cross-validate using alternative software (OLEX2 for structure solution, PLATON for validation) .

- Case Study : For a related indole-carboxylic acid, DFT underestimated O–H⋯O bond lengths by 0.1 Å due to solvent effects in SCXRD .

Q. How can researchers design bioactivity assays for this compound targeting kinase inhibition?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinity to kinase ATP pockets (e.g., EGFR, BRAF). Prioritize derivatives with bromine at C4 for steric effects.

- In Vitro Testing : Perform kinase inhibition assays (ADP-Glo™, IC50 determination) at 10 µM–1 nM concentrations. Include positive controls (e.g., staurosporine).

- Data Validation : Address false positives via counter-screening (e.g., cytotoxicity assays on HEK293 cells) .

Methodological Considerations

Q. What are best practices for handling conflicting spectral data (e.g., NMR vs. LC/MS) in derivative characterization?

- Methodology :

- Contradiction Analysis : Re-examine sample preparation (e.g., deuterated solvent purity, LC/MS ionization efficiency).

- Alternative Techniques : Use HRMS for exact mass confirmation (e.g., m/z 255.9871 for C9H8BrN2O) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Iterative Refinement : Apply the "triangulation" principle—validate with ≥3 independent methods (e.g., SCXRD, NMR, elemental analysis) .

Q. How can researchers leverage SHELXTL and OLEX2 synergistically for high-throughput crystallography studies?

- Workflow :

Data Collection : Use Bruker D8 QUEST with Mo Kα radiation (λ = 0.71073 Å).

Structure Solution : Run SHELXD (OLEX2 interface) for phase problem resolution.

Refinement : Apply SHELXL constraints (e.g., riding hydrogens, isotropic Br ADPs).

Validation : Generate CIF files with checkCIF/PLATON to flag outliers (e.g., Rint > 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro